N-Ethyl-2-methylallylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-2-methylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-4-7-5-6(2)3/h7H,2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTLFVLHXSDZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027798 | |

| Record name | N-Ethyl-2-methylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propen-1-amine, N-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18328-90-0 | |

| Record name | N-Ethyl-2-methylallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18328-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, N-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-methylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylmethacrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPEN-1-AMINE, N-ETHYL-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQF79T13KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethyl-2-methylallylamine CAS number

An In-Depth Technical Guide to N-Ethyl-2-methylallylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document delves into its fundamental chemical and physical properties, safe handling and storage protocols, and primary applications. By synthesizing information from established chemical data sources, this guide is intended to serve as an essential resource for professionals in research and development, ensuring a thorough understanding of this compound for its effective and safe utilization in laboratory and industrial settings.

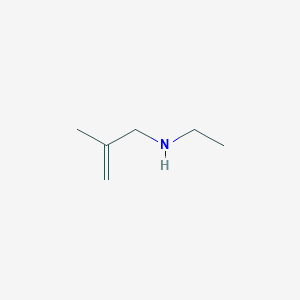

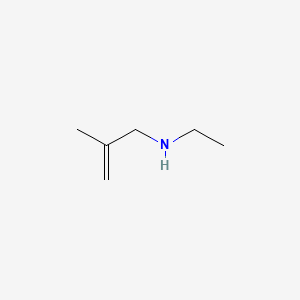

Compound Identification and Core Properties

This compound, identified by the CAS Number 18328-90-0 , is a secondary amine that serves as a valuable intermediate in organic synthesis.[1][2][3] Its molecular structure consists of an ethyl group and a 2-methylallyl group attached to a nitrogen atom. This structure imparts specific reactivity and physical characteristics that are crucial for its applications.

| Identifier | Value | Source(s) |

| CAS Number | 18328-90-0 | [1][2][3] |

| IUPAC Name | N-ethyl-2-methylprop-2-en-1-amine | [2][4] |

| Synonyms | N-Ethyl methallylamine, N-ethyl-2-methyl-2-propen-1-amine | [2][][6] |

| Molecular Formula | C₆H₁₃N | [1][2][] |

| Molecular Weight | 99.17 g/mol | [1][][6] |

| InChI Key | AXTLFVLHXSDZOW-UHFFFAOYSA-N | [2][4][] |

| SMILES | CCNCC(=C)C | [][6] |

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. It is a colorless to light yellow liquid with a characteristic ammonia-like odor.[7]

| Property | Value | Source(s) |

| Physical State | Liquid | [4][7] |

| Boiling Point | 104.5-105 °C | [][8] |

| Density | 0.753 g/mL at 25 °C | [][8] |

| Refractive Index (n²⁰/D) | 1.4221 | [8] |

| Flash Point | 45 °F (7.2 °C) | [8] |

| Vapor Pressure | 13.332 hPa at 20 °C | [8] |

Synthesis Pathway: A Conceptual Overview

While specific industrial synthesis processes are often proprietary, the formation of this compound can be understood through fundamental principles of amine alkylation. A common conceptual approach involves the N-alkylation of a primary amine (methallylamine) with an ethylating agent.

The causality behind this choice of reaction is rooted in the nucleophilic character of the primary amine's nitrogen atom, which readily attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide or ethyl bromide). A base is typically required to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Sources

An In-depth Technical Guide to N-Ethyl-2-methylallylamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Ethyl-2-methylallylamine (CAS 18328-90-0), a secondary amine with significant utility as a chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and analytical characterization of this molecule. The insights provided herein are grounded in established chemical principles to support laboratory and industrial applications.

Molecular Identity and Physicochemical Properties

This compound, also known as N-ethylmethallylamine, is a bifunctional molecule featuring a secondary amine and a terminal alkene. This structure dictates its chemical behavior, offering two distinct sites for chemical modification.

Chemical Structure and Identifiers

-

Synonyms: N-Ethylmethallylamine, N-Ethyl-2-methyl-2-propen-1-amine[1]

-

Molecular Weight: 99.17 g/mol [1]

Physicochemical Data

The physical properties of this compound are characteristic of a low-molecular-weight aliphatic amine. It is a highly flammable, colorless to light yellow liquid with a distinct ammonia-like odor.[3] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Boiling Point | 104.5-105 °C | |

| Density | 0.753 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4221 | |

| Flash Point | 7.2 °C (45 °F) | |

| Physical Form | Liquid | |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate |

Synthesis Protocol: Reductive Amination

For researchers requiring a reliable method for the synthesis of this compound, reductive amination offers a controlled and high-yield approach, superior to direct N-alkylation which often suffers from over-alkylation.[4][5] The following protocol describes the synthesis from ethylamine and 2-methylpropanal.

Causality and Experimental Choices

This two-step, one-pot procedure first involves the formation of an imine intermediate from the condensation of ethylamine and 2-methylpropanal.[5] A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen because it selectively reduces the iminium ion in the presence of the unreacted aldehyde, preventing the formation of alcohol side products.[5][6] The use of methanol as a solvent is ideal for solubilizing the reactants, and a catalytic amount of acetic acid accelerates the initial imine formation.

Step-by-Step Methodology

Materials:

-

Ethylamine (70% solution in water)

-

2-Methylpropanal (Isobutyraldehyde)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (Anhydrous)

-

Acetic Acid (Glacial)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, addition funnel, condenser

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-methylpropanal (7.21 g, 0.1 mol) and 100 mL of anhydrous methanol.

-

Amine Addition: Cool the flask in an ice bath. Slowly add ethylamine (7.1 g of 70% solution, ~0.11 mol) to the stirred solution over 15 minutes.

-

Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze imine formation. Allow the mixture to stir in the ice bath for 1 hour.

-

Reduction: In a separate beaker, dissolve sodium cyanoborohydride (6.9 g, 0.11 mol) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by fractional distillation under atmospheric pressure to yield pure this compound.

Caption: Reductive amination synthesis workflow.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is critical. The following section outlines the expected spectroscopic data based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure and known chemical shifts for similar functional groups, the following ¹H and ¹³C NMR spectra are predicted.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.90 ppm (2H, s): Two vinylic protons (=CH₂).

-

δ ~3.10 ppm (2H, s): Allylic protons (-N-CH₂-C=).

-

δ ~2.60 ppm (2H, q, J=7.2 Hz): Methylene protons of the ethyl group (-N-CH₂-CH₃).

-

δ ~1.75 ppm (3H, s): Methyl protons on the double bond (=C-CH₃).

-

δ ~1.10 ppm (3H, t, J=7.2 Hz): Methyl protons of the ethyl group (-N-CH₂-CH₃).

-

δ ~1.05 ppm (1H, br s): Amine proton (N-H), may be broad and exchangeable with D₂O.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~144.0 ppm: Quaternary vinylic carbon (=C(CH₃)).

-

δ ~111.0 ppm: Methylene vinylic carbon (=CH₂).

-

δ ~58.0 ppm: Allylic carbon (-N-CH₂-C=).

-

δ ~45.0 ppm: Methylene carbon of the ethyl group (-N-CH₂-CH₃).

-

δ ~22.0 ppm: Methyl carbon on the double bond (=C-CH₃).

-

δ ~15.0 ppm: Methyl carbon of the ethyl group (-N-CH₂-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A vapor phase IR spectrum is available for reference.[7]

-

~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch, characteristic of a secondary amine.

-

~3080 cm⁻¹ (medium): =C-H stretch (vinylic).

-

~2970, 2850 cm⁻¹ (strong): C-H stretch (aliphatic).

-

~1650 cm⁻¹ (medium): C=C stretch of the alkene.

-

~1130 cm⁻¹ (medium): C-N stretch.

-

~890 cm⁻¹ (strong): =C-H bend (out-of-plane), characteristic of a disubstituted terminal alkene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available from the NIST WebBook, which can be used for structural confirmation and identification in GC-MS analysis.[2] The molecular ion peak [M]⁺ would be expected at m/z = 99.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile building block.

Reactivity Profile

-

At the Amine Center: As a typical secondary amine, the nitrogen is nucleophilic and basic. It readily undergoes:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Further reaction with alkyl halides to form tertiary amines and potentially quaternary ammonium salts.

-

Salt Formation: Protonation with acids to form ammonium salts.

-

-

At the Alkene Center: The 2-methylpropene group can participate in typical alkene reactions:

-

Electrophilic Addition: Addition of halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl).

-

Polymerization: Can act as a monomer in polymerization reactions.[8]

-

Oxidation: Cleavage or epoxidation of the double bond with oxidizing agents.

-

Caption: Mechanism of action for allylamine antifungals.

Safety, Handling, and Purification

Hazard Profile

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Classification: Highly flammable liquid and vapor (H225), Harmful if swallowed or in contact with skin (H302+H312), Causes severe skin burns and eye damage (H314). [3]It may also cause respiratory irritation and is very toxic to aquatic life. [3]

Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3]All equipment must be grounded to prevent static discharge. [3]* Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and suitable protective clothing. [3]A NIOSH-certified respirator with an organic vapor/amine cartridge is recommended if inhalation is possible. [3]* Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [3]Keep containers tightly closed. The material is incompatible with strong acids and oxidizing agents. [3]

Purification Protocol

For samples containing non-basic impurities or byproducts from synthesis, an acid-base extraction is an effective purification method.

-

Dissolve the crude amine in a water-immiscible organic solvent like diethyl ether or dichloromethane.

-

Extract the organic solution with 1M hydrochloric acid. The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

-

Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 4M NaOH) with stirring until the solution is strongly basic (pH > 12).

-

The free amine will separate as an oily layer. Extract the free amine back into an organic solvent (3x volumes).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

-

For highest purity, the recovered amine can be distilled.

References

-

Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Ryder, N. S. (1985). Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. Biochemical Journal, 230(3), 765–770. Retrieved January 6, 2026, from [Link]

-

Inhibition of squalene epoxidase by allylamine antimycotic compounds: a comparative study of the fungal and mammalian enzymes. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

-

Nowosielski, M., & Rychlewski, J. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Molecular Modeling, 17(10), 2441–2452. Retrieved January 6, 2026, from [Link]

-

Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. (1985). Biochemical Journal. Portland Press. Retrieved January 6, 2026, from [Link]

-

2-Propen-1-amine, N-ethyl-2-methyl-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Allylamine: Density & Medication. (2023). StudySmarter. Retrieved January 6, 2026, from [Link]

-

N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. (2016). Gelest, Inc. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Cheméo. Retrieved January 6, 2026, from [Link]

-

Reductive Amination [Video]. (2023). YouTube. Retrieved January 6, 2026, from [Link]

-

Reductive Amination. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. Retrieved January 6, 2026, from [Link]

-

How the amines below could be prepared by reductive amination... (n.d.). Homework.Study.com. Retrieved January 6, 2026, from [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

Sources

- 1. 2-Propen-1-amine, N-ethyl-2-methyl- | C6H13N | CID 87587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemeo.com [chemeo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. N-Ethyl-N-methyl-2-propen-1-amine | C6H13N | CID 558363 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Ethyl-2-methylallylamine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of N-Ethyl-2-methylallylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a secondary amine with significant applications as a chemical intermediate. We will delve into its molecular structure, synthesis, spectroscopic characterization, reactivity, and known applications, with a forward look towards its potential in medicinal chemistry. This document is designed to provide not just data, but also the scientific reasoning behind the experimental approaches and interpretations, reflecting the insights of a Senior Application Scientist.

Introduction and Molecular Overview

This compound, with the IUPAC name N-ethyl-2-methylprop-2-en-1-amine , is an organic compound featuring a secondary amine functional group and a methallyl group.[1] This unique combination of a nucleophilic nitrogen center and a reactive alkene moiety makes it a valuable building block in organic synthesis.

Key Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [2] |

| CAS Number | 18328-90-0 | [1] |

| Appearance | Colorless to Light Yellow Liquid/Oil | [1] |

| Boiling Point | 104.5-105 °C | |

| Density | 0.753 g/mL at 25 °C | |

| SMILES | C=C(C)CNCC | [2] |

| InChI | 1S/C6H13N/c1-4-7-5-6(2)3/h7H,2,4-5H2,1,3H3 | [2] |

Synthesis of this compound

The most logical and industrially relevant synthetic route to this compound is through the reductive amination of methacrolein with ethylamine.[3][4] This method is highly efficient for forming carbon-nitrogen bonds in a controlled manner, avoiding the common issue of over-alkylation seen in direct alkylation of amines with alkyl halides.[3]

Conceptual Workflow for Synthesis

The synthesis proceeds in two conceptual steps that are often performed in a single pot:

-

Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of methacrolein to form a hemiaminal, which then dehydrates to form an imine (a Schiff base).

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine.

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods of reductive amination.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methacrolein (1.0 eq) dissolved in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add ethylamine (1.1 eq) to the solution. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.

-

Reduction: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in the same solvent. Add the reducing agent solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS). Carefully quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of NMR and FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling |

| -CH₃ (on ethyl) | ~1.1 | Triplet | 3H | J ≈ 7 Hz |

| -CH₂- (on ethyl) | ~2.6 | Quartet | 2H | J ≈ 7 Hz |

| -CH₃ (on methallyl) | ~1.7 | Singlet | 3H | - |

| -CH₂- (on methallyl) | ~3.1 | Singlet | 2H | - |

| =CH₂ (vinyl) | ~4.8 | Two singlets | 2H | - |

| -NH- | Variable (broad) | Singlet | 1H | - |

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (on ethyl) | ~15 |

| -CH₂- (on ethyl) | ~45 |

| -CH₃ (on methallyl) | ~20 |

| -CH₂- (on methallyl) | ~55 |

| =CH₂ (vinyl) | ~110 |

| =C< (quaternary vinyl) | ~145 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present in the molecule. As a secondary amine, this compound will exhibit characteristic absorption bands.[5][6]

Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350-3310 | N-H stretch | Secondary amine[5] |

| ~3080 | =C-H stretch | Alkene[5] |

| ~2970-2850 | C-H stretch | Alkane |

| ~1650 | C=C stretch | Alkene |

| ~1250-1020 | C-N stretch | Aliphatic amine[5] |

| ~910-665 | N-H wag | Secondary amine[5] |

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the terminal alkene.

-

Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It will react with acids to form ammonium salts and can participate in nucleophilic substitution and addition reactions.[1]

-

Alkene Reactivity: The carbon-carbon double bond is susceptible to electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

Key Application: Synthesis of Ethalfluralin

A significant industrial application of this compound is as a key intermediate in the synthesis of Ethalfluralin , a dinitroaniline herbicide.[7]

Caption: Synthesis of Ethalfluralin from this compound.

In this synthesis, the nucleophilic nitrogen of this compound displaces a leaving group (typically a halogen) on a dinitro-substituted benzene ring in a nucleophilic aromatic substitution reaction to form the final herbicide product.[7]

Potential in Drug Development and Medicinal Chemistry

While there are no direct applications of this compound as a pharmaceutical agent, its structural motifs—the N-alkyl amine and the allyl group—are prevalent in many bioactive molecules.

-

N-Alkyl Amines: These are common in a vast array of pharmaceuticals due to their ability to form salts, which can improve solubility and bioavailability. The nitrogen atom can also participate in crucial hydrogen bonding interactions with biological targets.

-

Allyl Groups: The allyl moiety is found in numerous natural products with demonstrated anticancer and other pharmacological activities.[8] It can act as a reactive handle for further chemical modification or play a role in the molecule's interaction with its target. For instance, some anticancer drugs containing an N-allyl group have been developed.[9]

The presence of both of these functional groups in this compound makes it an interesting scaffold for the synthesis of novel compounds for biological screening. Its bifunctionality allows for a wide range of chemical diversifications.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage. It may also cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. It is incompatible with strong acids and oxidizing agents.[1]

Conclusion

This compound is a versatile chemical intermediate with a well-defined molecular structure and predictable reactivity. Its primary established application is in the agrochemical industry for the synthesis of the herbicide Ethalfluralin. While not directly used in pharmaceuticals, its constituent functional groups are of significant interest in medicinal chemistry, suggesting its potential as a building block for the synthesis of novel bioactive compounds. A thorough understanding of its synthesis, spectroscopic properties, and safe handling is crucial for its effective and responsible use in research and development.

References

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87587, 2-Propen-1-amine, N-ethyl-2-methyl-. Retrieved from [Link]

-

BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Garrido, C., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Garrido, C., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. Retrieved from [Link]

-

Gelest, Inc. (2016, June 10). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41381, Ethalfluralin. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. Ethalfluralin | C13H14F3N3O4 | CID 41381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-Ethyl-2-methylprop-2-en-1-amine

Introduction

In the landscape of modern synthetic chemistry and drug discovery, N-substituted allylamines represent a class of compounds with significant utility. They serve as crucial building blocks for more complex molecular architectures and are the backbone of several commercially successful pharmaceuticals, notably in the antifungal domain.[1][2] This guide focuses on a specific, yet representative, member of this class: N-Ethyl-2-methylallylamine.

The common name, this compound, provides a functional description but lacks the precision required for unambiguous scientific communication. This whitepaper will first establish the definitive IUPAC nomenclature for this compound. Subsequently, it will provide an in-depth exploration of its physicochemical properties, validated synthetic protocols, analytical characterization methodologies, and critical safety considerations. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively synthesize, handle, and utilize this versatile chemical intermediate.

Chemical Identity and IUPAC Nomenclature

Clarity in chemical nomenclature is paramount for reproducibility and regulatory compliance. While known by several synonyms, the systematic name for this compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules.

-

Systematic IUPAC Name: N-ethyl-2-methylprop-2-en-1-amine[][4]

-

Common Synonyms: this compound, N-Ethylmethallylamine, N-ethylmethacrylamine[5][6][7][8]

-

Molecular Formula: C₆H₁₃N[][5]

-

Molecular Weight: 99.17 g/mol [][10]

The IUPAC name is derived by identifying the longest carbon chain containing the principal functional group (the amine). In this case, the parent chain is a propene, substituted with a methyl group at position 2. The amine nitrogen is attached to carbon 1 of this chain. An ethyl group is substituted on the nitrogen atom, hence the "N-ethyl" prefix.

Caption: IUPAC nomenclature derivation for N-ethyl-2-methylprop-2-en-1-amine.

Physicochemical and Spectroscopic Profile

Understanding the physical properties of a compound is a prerequisite for its use in experimental design, particularly for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Physical State | Liquid | [4][5] |

| Appearance | Colorless to Light Yellow Oil | [8] |

| Boiling Point | 104.5 - 105 °C | [][8] |

| Density | 0.753 g/mL at 25 °C | [][8] |

| Refractive Index (n20/D) | 1.4221 | [8] |

| Flash Point | 7.2 °C (45 °F) | [8] |

| Vapor Pressure | 13.33 hPa at 20 °C | [8] |

| CAS Registry Number | 18328-90-0 | [6] |

Spectroscopic Data: Spectroscopic analysis is essential for structural confirmation. Mass spectrometry data for this compound is publicly available through the National Institute of Standards and Technology (NIST) database, providing a reference for identity confirmation.[11]

Synthesis and Mechanistic Considerations

The synthesis of N-substituted allylamines like N-ethyl-2-methylprop-2-en-1-amine can be achieved through several established organic chemistry transformations. A prevalent and reliable method is reductive amination .

Causality in Method Selection: Reductive amination is often chosen for its high efficiency, operational simplicity, and the wide availability of starting materials. The mechanism involves the initial formation of an imine or enamine intermediate from the reaction of an aldehyde (methacrolein) with a primary amine (ethylamine), followed by in-situ reduction using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less water-sensitive and more selective, reducing the risk of over-reduction of the starting aldehyde.

Caption: General workflow for synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative method and must be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be performed prior to execution.

Reagents & Equipment:

-

Methacrolein (2-methyl-2-propenal)

-

Ethylamine (solution in a suitable solvent, e.g., 2M in THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer, dropping funnel, condenser

-

Ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add methacrolein (1.0 eq) dissolved in anhydrous methanol (approx. 5 mL per mmol of aldehyde). Cool the solution to 0 °C using an ice bath.

-

Rationale: An inert atmosphere prevents side reactions. Cooling is critical to control the exothermic reaction upon addition of the amine and reducing agent.

-

-

Amine Addition: Add ethylamine solution (1.1 eq) dropwise to the cooled aldehyde solution over 15 minutes, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 1 hour after addition is complete.

-

Rationale: Slow, dropwise addition prevents a rapid temperature increase. The excess amine drives the equilibrium towards imine formation.

-

-

Reduction: In a separate beaker, dissolve sodium borohydride (1.5 eq) in a small amount of cold methanol. Add this solution slowly to the reaction mixture, again ensuring the temperature remains below 10 °C.

-

Rationale: NaBH₄ is a potent reducing agent. Portion-wise or slow addition is a crucial safety measure to manage gas evolution (hydrogen) and the exothermic nature of the reduction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (~pH 2-3) to neutralize excess NaBH₄. Add DCM to extract the product.

-

Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (~pH 10-11) with 1M NaOH. Extract the aqueous layer with DCM (3x volumes).

-

Rationale: The amine product is protonated and soluble in the aqueous layer at acidic pH. Basifying the solution deprotonates the amine, rendering it soluble in the organic layer for efficient extraction.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-ethyl-2-methylprop-2-en-1-amine can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 104-105 °C.[][8]

Analytical Validation and Quality Control

Confirming the identity and purity of a synthesized compound is a non-negotiable step in any research or development workflow. This constitutes a self-validating system, ensuring that subsequent experiments are based on a well-characterized material.

Primary Validation Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile amines. GC separates the compound from impurities, while MS provides a fragmentation pattern and molecular ion peak that serves as a fingerprint for identity confirmation when compared to a known standard or library data.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the connectivity of atoms and the ratio of different protons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, such as the N-H stretch of the secondary amine and the C=C stretch of the alkene.

Caption: A typical analytical workflow for compound validation.

Relevance in Chemical and Pharmaceutical Research

N-ethyl-2-methylprop-2-en-1-amine is primarily classified as a chemical intermediate .[5] Its value lies in the reactive handles it possesses: a secondary amine and an alkene. These functional groups allow it to be a versatile precursor in multi-step syntheses.

Connection to Allylamine Antifungals: The broader class of allylamine compounds is of significant interest to the pharmaceutical industry. Terbinafine, a widely used antifungal agent, is a prominent example of a complex N-substituted allylamine.[1] While N-ethyl-2-methylprop-2-en-1-amine is not a direct precursor, its structure embodies the core allylamine scaffold. The synthesis and study of simpler analogues like it are fundamental to:

-

Structure-Activity Relationship (SAR) Studies: Researchers synthesize and test numerous analogues of a lead compound to understand which structural features are essential for biological activity.[1][2]

-

Developing Novel Synthetic Routes: Methodologies developed for simple allylamines can often be adapted for the synthesis of more complex, high-value molecules.[12][13]

-

Fragment-Based Drug Discovery: The allylamine moiety itself can be considered a valuable fragment for designing new molecules that target specific enzymes or receptors.

Hazard Assessment and Safe Handling Protocols

N-ethyl-2-methylprop-2-en-1-amine is a hazardous substance requiring strict safety protocols. The Globally Harmonized System (GHS) classification indicates multiple hazards.

| Hazard Class | GHS Statement | Description |

| Flammability | H225: Highly flammable liquid and vapor | [5] The low flash point means vapors can ignite at room temperature. |

| Acute Toxicity | H302+H312: Harmful if swallowed or in contact with skin | [5] Significant toxicity via oral and dermal routes. |

| Corrosivity/Irritation | H314: Causes severe skin burns and eye damage | [5] The compound is corrosive and can cause permanent tissue damage. |

| Target Organ Toxicity | H335: May cause respiratory irritation | [5] Inhalation of vapors can irritate the respiratory tract. |

Mandatory Safe Handling Procedures

All work with this compound must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Neoprene or nitrile rubber gloves are required.[5]

-

Eye Protection: Chemical safety goggles are mandatory. A full face shield should be used when handling larger quantities.[5][14]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Wear suitable protective clothing to prevent any skin exposure.[5][14]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/amine cartridge is necessary.[5]

-

-

Engineering Controls:

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[5][14]

-

Ignition Sources: Eliminate all sources of ignition. Keep away from heat, sparks, and open flames.[15] Use non-sparking tools and explosion-proof equipment.[14]

-

Static Discharge: Ground and bond containers when transferring material to prevent static electricity buildup.[5][14]

-

-

Spill & Emergency Response:

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Evacuate the area for large spills.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][14]

-

Inhalation: Move the victim to fresh air. Seek immediate medical attention.[5][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5][14]

-

-

-

Storage & Disposal:

Conclusion

N-ethyl-2-methylprop-2-en-1-amine is a valuable, albeit hazardous, chemical intermediate. Its unambiguous identification via the IUPAC name N-ethyl-2-methylprop-2-en-1-amine provides the foundation for its scientific use. This guide has detailed its core physicochemical properties and provided a field-proven, mechanistically sound protocol for its synthesis and analytical validation. For professionals in drug development, understanding the chemistry and handling of such fundamental scaffolds is critical for innovation in areas like antifungal agent development and broader SAR studies. Adherence to the stringent safety protocols outlined is not merely a recommendation but a requirement for the responsible use of this versatile compound in research and development.

References

-

N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. (2016). Gelest, Inc.[Link]

-

N-Ethyl-N-methyl-2-propen-1-amine. PubChem, National Center for Biotechnology Information.[Link]

-

2-Propen-1-amine, N-ethyl-2-methyl-. PubChem, National Center for Biotechnology Information.[Link]

-

This compound. NIST Chemistry WebBook, SRD 69.[Link]

-

Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 36(19), 2810-6. [Link]

-

Mass Spectrum for this compound. NIST Chemistry WebBook, SRD 69.[Link]

-

Phase change data for this compound. NIST Chemistry WebBook, SRD 69.[Link]

-

N-ethyl-2-methylpropan-1-amine(CAS#:13205-60-2). Chemsrc.[Link]

-

N-Ethyl-2-methyl-N-(2-methylpropyl)propan-1-amine. PubChem, National Center for Biotechnology Information.[Link]

-

Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-25. [Link]

-

Cieslik, W., et al. (2017). Synthesis of Alkyne-substituted Quinolines as Analogues of Allylamines. ResearchGate.[Link]

-

This compound PDF. Cheméo.[Link]

-

Gupta, A., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. ResearchGate.[Link]

-

Structures of antifungal allylamines. ResearchGate.[Link]

-

Kobus, M., et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science, 6(6), 887-903. [Link]

Sources

- 1. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. | Semantic Scholar [semanticscholar.org]

- 4. 2-Propen-1-amine, N-ethyl-2-methyl- | C6H13N | CID 87587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. This compound [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. N-Ethylmethallylamine | 18328-90-0 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. N-Ethyl-N-methyl-2-propen-1-amine | C6H13N | CID 558363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Physical Properties of N-Ethyl-2-methylallylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth examination of the key physical properties of N-Ethyl-2-methylallylamine (CAS 18328-90-0), a crucial intermediate in various chemical syntheses. We present verified data for its boiling point and density, supported by detailed, field-proven methodologies for their experimental determination. This document is structured to offer not just procedural steps but also the scientific rationale behind these protocols, ensuring both accuracy and a deep understanding of the principles at play. Adherence to rigorous safety protocols is emphasized throughout, reflecting the compound's hazardous nature.

Introduction to this compound

This compound, also known as N-ethylmethallylamine, is a secondary amine with the molecular formula C₆H₁₃N[1][2]. Its structure features an ethyl group and a 2-methylallyl group attached to a nitrogen atom. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including herbicides[3]. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic chemistry, and for the design and optimization of manufacturing processes.

Chemical Structure:

Core Physical Properties

The boiling point and density are fundamental physical constants that are critical for the identification, purification, and handling of this compound. The following table summarizes the reported values for these properties.

| Property | Value | Source(s) |

| Boiling Point | 100 - 105 °C | [3] |

| Density | 0.753 - 0.78 g/mL at 25 °C | [3] |

| Molecular Weight | 99.17 g/mol | [1][2] |

| CAS Number | 18328-90-0 | [1][2] |

Experimental Determination of Physical Properties

The following sections detail robust, self-validating protocols for the experimental determination of the boiling point and density of this compound. The choice of these methods is dictated by the compound's volatility, flammability, and the need for high-precision data.

Boiling Point Determination: The Siwoloboff Method

Rationale: For volatile and flammable liquids like this compound, where using larger quantities for traditional distillation can be hazardous, the Siwoloboff method offers a safe and accurate alternative for determining the boiling point with a minimal sample size[4][5]. This micro-boiling point technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure[6]. This is observed as the point where a continuous stream of bubbles ceases and the liquid is drawn into a capillary tube upon cooling[4].

Experimental Workflow:

Caption: Workflow for Boiling Point Determination via the Siwoloboff Method.

Detailed Protocol:

-

Apparatus Setup:

-

Securely attach a small test tube (e.g., 75 x 10 mm) to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Prepare a capillary tube (approximately 90 mm long) by sealing one end in a flame.

-

Set up a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) on a hot plate with a magnetic stirrer for uniform heating.

-

-

Sample Preparation:

-

In a well-ventilated fume hood, carefully add approximately 0.5 mL of this compound to the small test tube.

-

Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

-

Measurement:

-

Immerse the thermometer and the attached test tube into the heating bath, ensuring the rubber band is above the oil level.

-

Begin heating the bath gently, with constant stirring, at a rate of approximately 3-5 °C per minute.

-

As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the capillary tube as the air inside expands and the liquid's vapor pressure increases.

-

When a rapid and continuous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube. Record this temperature.

-

-

Validation and Safety:

-

For accuracy, repeat the determination at least twice. The readings should agree within 1 °C.

-

Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

-

Crucially, all operations must be conducted within a certified chemical fume hood due to the flammability and toxicity of this compound. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.

-

Density Determination: The Pycnometer Method (ASTM D1217)

Rationale: The pycnometer method is a highly precise technique for determining the density of liquids. It is particularly suitable for volatile compounds as the stoppered design minimizes evaporation. The principle is based on accurately measuring the mass of a precisely known volume of the liquid. By first calibrating the pycnometer with a liquid of known density (e.g., deionized water), its exact volume can be determined. This calibrated volume is then used to find the density of the sample liquid. Temperature control is critical as density is temperature-dependent. The ASTM D1217 standard, while originally for hydrocarbons, provides a robust framework applicable to this compound due to its boiling range[7][8].

Experimental Workflow:

Caption: Workflow for Density Determination using the Pycnometer Method.

Detailed Protocol:

-

Pycnometer Calibration:

-

Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL).

-

Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath set to 25.0 ± 0.1 °C for at least 30 minutes to allow for thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.

-

Calculate the volume of the pycnometer (V) using the known density of water at 25.0 °C (ρ_water ≈ 0.99704 g/mL): V = (m₂ - m₁) / ρ_water

-

-

Sample Measurement:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

In a fume hood, fill the dry pycnometer with this compound.

-

Equilibrate the sample-filled pycnometer in the 25.0 °C water bath as described above.

-

Dry the exterior and weigh the pycnometer. Record this mass as m₃.

-

-

Calculation and Validation:

-

Calculate the density of the this compound (ρ_sample) at 25.0 °C: ρ_sample = (m₃ - m₁) / V

-

Carefully inspect the pycnometer for any trapped air bubbles before each weighing, as they will lead to inaccurate results.

-

Perform the measurement in triplicate to ensure precision.

-

The same stringent safety precautions as for the boiling point determination must be followed.

-

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

-

Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge[9][10].

-

Toxicity and Corrosivity: The compound is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. Avoid all contact with skin and eyes, and do not breathe vapors or mist[11].

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a flame-resistant laboratory coat[9].

-

Ventilation: All handling and experimental procedures must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[11].

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as acids and oxidizing agents.

Conclusion

This guide has detailed the critical physical properties of this compound and provided robust, scientifically-grounded protocols for their accurate determination. By understanding the principles behind the Siwoloboff method for boiling point and the pycnometer method for density, researchers can generate reliable data essential for the safe and effective use of this compound in research and development. The paramount importance of adhering to strict safety protocols cannot be overstated when working with this flammable and corrosive chemical.

References

-

ASTM D1217-20, Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer. ASTM International. [Link]

-

Micro Boiling Point Determination. chymist.com. [Link]

-

Siwoloboff method. Wikipedia. [Link]

-

Density determination by pycnometer. University of Chemistry and Technology, Prague. [Link]

-

Pycnometer. University of Utah, Chemical Engineering. [Link]

-

OECD Guideline for the Testing of Chemicals, Test No. 103: Boiling Point. OECD. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

Flammable Liquids. University of Illinois Division of Research Safety. [Link]

-

Safe Handling of Flammable and Combustible Liquids. University of Nevada, Reno Environmental Health & Safety. [Link]

-

Determination of The Boiling Point by The Siwoloboff Method. Scribd. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Siwoloboff Method. Jeplerts' Blog. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | 18328-90-0 [sigmaaldrich.com]

- 3. N-Ethylmethallylamine | 18328-90-0 [chemicalbook.com]

- 4. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

An In-depth Technical Guide to the Reactivity Profile of N-Ethyl-2-methylallylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2-methylallylamine, a bifunctional molecule containing both a secondary amine and a sterically hindered alkene, presents a unique and versatile reactivity profile. This guide offers a comprehensive exploration of its chemical behavior, moving beyond a simple cataloging of reactions to provide a deeper understanding of the interplay between its functional groups. We will examine the molecule's synthesis, its participation in key reaction classes such as electrophilic additions and amination reactions, and its applications as a strategic intermediate in the synthesis of complex chemical structures, including agrochemicals and pharmaceuticals. This document is intended to serve as a foundational resource for scientists leveraging this reagent in their research and development endeavors.

Introduction and Physicochemical Properties

This compound (also known as N-Ethylmethallylamine) is a colorless to light yellow liquid with the chemical formula C₆H₁₃N.[1] Its structure features a secondary amine nucleophile and a trisubstituted alkene, which dictates its chemical behavior. The presence of the ethyl group on the nitrogen and the methyl group on the double bond introduces steric and electronic effects that modulate the reactivity of both functional groups compared to simpler allylamines.

This molecule is a valuable chemical intermediate, primarily utilized in research and industrial settings for the synthesis of more complex molecules.[2] One notable application is its use as a precursor in the synthesis of the herbicide Ethalfluralin.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18328-90-0 | [3] |

| Molecular Formula | C₆H₁₃N | [3][] |

| Molecular Weight | 99.17 g/mol | [] |

| Boiling Point | 104.5-105 °C | [1][] |

| Density | 0.753 g/mL at 25 °C | [1][] |

| Refractive Index (n20/D) | 1.4221 | [1] |

| Flash Point | 45 °F (7.2 °C) | [1] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate | [1] |

| InChIKey | AXTLFVLHXSDZOW-UHFFFAOYSA-N | [3][5] |

Core Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the secondary amine and the 2-methylallyl group. The interplay between these groups allows for a diverse range of chemical transformations.

Reactions of the Amine Group

The secondary amine is a potent nucleophile and a moderate base (predicted pKa of the conjugate acid is ~9.97).[1] This functionality is the primary site for reactions such as alkylation, acylation, and salt formation.

-

N-Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For example, the reaction with acryloyl chloride yields N-ethyl-N-(2-methylallyl)acrylamide. This transformation is fundamental in polymer chemistry and the synthesis of functional materials.

-

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents will produce tertiary amines. The choice of solvent and base is critical to prevent the formation of quaternary ammonium salts.

-

Salt Formation: As a base, it reacts with acids to form ammonium salts.[2] This is often used for purification or to modify the physical properties (e.g., solubility) of the compound.

Reactions of the 2-Methylallyl Group

The electron-rich double bond is susceptible to attack by electrophiles and can participate in various addition and cycloaddition reactions. The methyl group directs the regioselectivity of these additions.

-

Electrophilic Addition: In reactions with protic acids (H-X), the addition is expected to follow Markovnikov's rule. The proton will add to the less substituted carbon of the double bond (C3), generating a stable tertiary carbocation at the C2 position, which is then attacked by the nucleophile (X⁻).

-

Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes, can lead to the formation of aldehydes. The regioselectivity of this reaction can be influenced by the choice of catalyst and ligands.

-

Cycloaddition Reactions: The alkene can act as a dienophile in Diels-Alder reactions, although its reactivity may be modest due to steric hindrance from the methyl group and the N-ethylamino substituent.

Synthesis of this compound

While specific, high-yield laboratory preparations are not extensively detailed in the provided search results, the synthesis of analogous secondary amines provides insight into potential synthetic routes. General methods for synthesizing secondary amines often involve:

-

Reductive Amination: The reaction of 2-methylpropenal with ethylamine in the presence of a reducing agent (e.g., sodium borohydride, NaBH₄, or catalytic hydrogenation) is a highly effective method for forming the target molecule.

-

Alkylation of a Primary Amine: The reaction of methallylamine with an ethylating agent like ethyl iodide or diethyl sulfate. This method requires careful control of stoichiometry to minimize over-alkylation to the tertiary amine.

The following workflow illustrates a generalized reductive amination process.

Caption: Generalized workflow for the synthesis via reductive amination.

Experimental Protocol: N-Acylation

This section provides a representative, step-by-step protocol for the acylation of this compound with an acyl chloride.

Objective: To synthesize an N-acyl-N-ethyl-2-methylallylamine derivative.

Materials:

-

This compound

-

Acyl Chloride (e.g., Acetyl Chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature prevents side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acyl chloride and the triethylamine hydrochloride salt formed.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude amide can be purified by flash column chromatography or distillation if required.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[2][6]

-

Hazards: It is a highly flammable liquid and vapor.[2][7] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[2][7] Inhalation may cause respiratory irritation.[2] The substance is also very toxic to aquatic life.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical goggles (contact lenses should not be worn), neoprene or nitrile rubber gloves, and protective clothing.[2] For situations where inhalation is possible, a NIOSH-certified respirator with an organic vapor/amine gas cartridge is recommended.[2]

-

Handling: Use explosion-proof equipment and non-sparking tools.[2][6] Proper grounding procedures must be followed to avoid static electricity discharge.[2] Avoid contact with heat, sparks, and open flames.[2]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as acids and oxidizing agents.[1][2] Keep the container tightly closed and store locked up.[2][8]

-

First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2][6] For skin contact, wash with plenty of soap and water.[2] If inhaled, move the victim to fresh air.[2][6] If swallowed, do NOT induce vomiting and call a poison center or doctor immediately.[6][9]

Caption: Key safety considerations for this compound.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is defined by the complementary nature of its secondary amine and trisubstituted alkene moieties. A thorough understanding of its nucleophilic and electrophilic potential, guided by considerations of steric and electronic factors, allows for its strategic deployment in the synthesis of a wide range of target molecules in the pharmaceutical, agrochemical, and materials science fields. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound.

References

-

N-ETHYL-(2-METHYLALLYL)AMINE - Safety Data Sheet. (2016). Gelest, Inc. [Link]

-

N-METHYLETHYLAMINE. (n.d.). Organic Syntheses. [Link]

-

This compound (C6H13N). (n.d.). PubChemLite. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

Sources

- 1. N-Ethylmethallylamine | 18328-90-0 [chemicalbook.com]

- 2. gelest.com [gelest.com]

- 3. This compound [webbook.nist.gov]

- 5. PubChemLite - this compound (C6H13N) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to N-Ethyl-2-methylallylamine: Synthesis, Applications, and Chemical Profile

Abstract

This compound, a secondary amine with the CAS number 18328-90-0, is a specialized chemical intermediate primarily utilized in the synthesis of complex organic molecules.[1][2] Its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive allyl group, makes it a valuable building block in specific industrial applications, most notably in the agrochemical sector. This guide provides a comprehensive overview of its chemical properties, established industrial uses, plausible synthetic routes, and essential safety protocols for its handling. The content is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a technical understanding of this compound.

This compound, also known as N-ethylmethallylamine, is a clear, colorless to light yellow liquid with a characteristic ammonia-like odor.[3] It is classified as a dangerous good for transport due to its hazardous properties.[1]

Chemical Structure:

Caption: Chemical Structure of this compound

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| CAS Number | 18328-90-0 | [1][2] |

| Molecular Formula | C₆H₁₃N | [1][2][] |

| Molecular Weight | 99.17 g/mol | [1][] |

| IUPAC Name | N-ethyl-2-methylprop-2-en-1-amine | [5] |

| Synonyms | N-Ethyl methallylamine, N-ethyl-2-methyl-2-propen-1-amine | [2][] |

| Appearance | Clear liquid, colorless to light yellow | [3] |

| Boiling Point | 104.5-105°C (378.0 K) | [][6] |

| Density | 0.753 g/cm³ | [] |

| Purity | Typically ≥95% | [][5] |

| InChI Key | AXTLFVLHXSDZOW-UHFFFAOYSA-N | [2] |

| SMILES | CCNCC(=C)C | [] |

Core Application: Intermediate in Agrochemical Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the manufacture of agrochemicals.[3]

Synthesis of Ethalfluralin

This compound is a direct precursor in the synthesis of Ethalfluralin, a selective pre-emergence dinitroaniline herbicide.[7] Herbicides in this class function by inhibiting root and shoot growth in susceptible plants.

The synthesis involves a nucleophilic aromatic substitution reaction. The secondary amine group of this compound acts as a nucleophile, displacing a chlorine atom on the dinitro-substituted aromatic ring of 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene.

Workflow: Synthesis of Ethalfluralin

Caption: Reaction pathway for Ethalfluralin synthesis.

The causality for this specific application lies in the precise structure of this compound. The ethyl and methallyl groups attached to the nitrogen atom confer the desired lipophilicity and steric properties to the final herbicide molecule, which are critical for its biological activity and selectivity.

Plausible Synthetic Methodologies

While large-scale industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be derived from standard organic chemistry principles for forming secondary amines. A common method is the N-alkylation of a primary amine.

N-Alkylation of Ethylamine

This protocol involves the reaction of ethylamine with a suitable methallyl electrophile, such as methallyl chloride (3-chloro-2-methyl-1-propene).

Experimental Protocol: Synthesis of this compound

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a solution of ethylamine (2.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

-

Addition: Cool the flask in an ice bath. Slowly add methallyl chloride (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C. The use of excess ethylamine serves both as the nucleophile and as a base to neutralize the HCl byproduct.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Filter the reaction mixture to remove the ethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylamine.

-

Purification: The resulting crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: A plausible laboratory workflow for synthesis.

Reactivity Profile and Broader Synthetic Potential

Beyond its role in herbicide synthesis, the structure of this compound allows for a range of other potential chemical transformations, making it a target for researchers in materials science and polymer chemistry.

-

Amine Reactivity: The secondary amine is a moderately strong base and a good nucleophile. It can readily react with acylating agents (e.g., acryloyl chloride) to form amides.[8][9] This has been demonstrated in the synthesis of N-ethyl-methyl acrylamide and other N-(2-arylethyl)-2-methylprop-2-enamides.[8][9] These amide monomers can be used to create functionalized polymers.[9]

-

Allyl Group Reactivity: The terminal double bond of the methallyl group is susceptible to various addition reactions (e.g., hydroboration-oxidation, epoxidation) and can participate in polymerization or cross-linking reactions.

This dual reactivity could be exploited in the synthesis of functional materials, such as molecularly imprinted polymers, where the amine portion can be covalently linked to a polymerizable unit.[9]

Hazard and Handling Profile

This compound is a hazardous substance that requires strict safety protocols. It is highly flammable, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3][10]

Table 2: GHS Hazard Information

| Hazard Class | GHS Classification | Statement Code |

| Flammability | Flammable Liquid, Category 2 | H225 |

| Acute Toxicity | Acute Toxicity, Oral, Category 4 | H302 |

| Acute Toxicity | Acute Toxicity, Dermal, Category 4 | H312 |

| Corrosion/Irritation | Skin Corrosion, Category 1B | H314 |

| Eye Damage | Serious Eye Damage, Category 1 | H318 |

| STOT | Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 |

| Aquatic Hazard | Toxic to aquatic life | H401 |

Safe Handling Protocols:

-